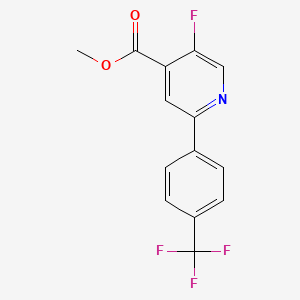
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is an organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinate moiety. These structural features impart distinct physicochemical properties to the compound, making it valuable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate typically involves the use of fluorinated pyridines and phenylboronic acids. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and high-purity reagents is crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-(4-(trifluoromethyl)phenyl)isonicotinate
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenol
Uniqueness
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is unique due to its specific combination of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9F4NO2 |
|---|---|
Molecular Weight |
299.22 g/mol |
IUPAC Name |
methyl 5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9F4NO2/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3 |
InChI Key |
ZUPDDJFMTZXEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




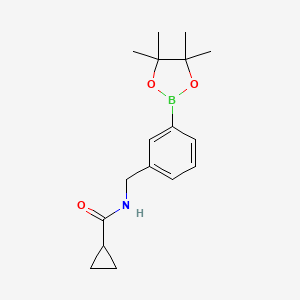
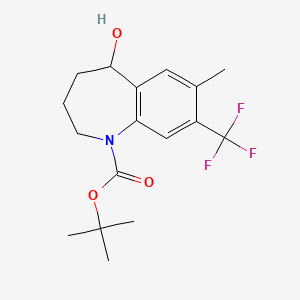
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
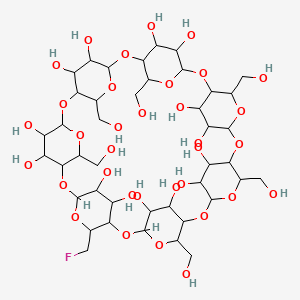


![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
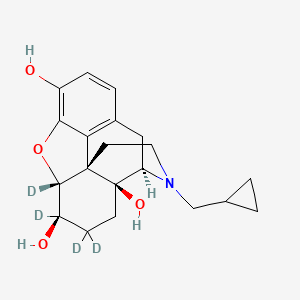

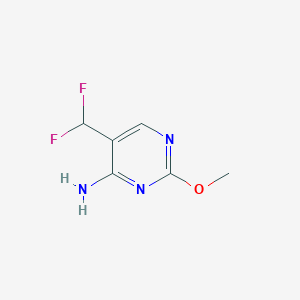

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)
